molecular formula C26H34N4O5 B1662682 Calpain Inhibitor XII CAS No. 181769-57-3

Calpain Inhibitor XII

Cat. No. B1662682
M. Wt: 482.6 g/mol
InChI Key: PLVWMBFPIAQRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain), with lower affinities for calpain II (m-calpain) and cathepsin B . Calpains are cysteine proteases activated in brain disorders and are important markers and mediators in the pathophysiology of neurodegeneration .


Synthesis Analysis

A series of new dipeptidyl alpha-keto amides of the general structure R1-L-Leu-D,L-AA-CONH-R2 including Calpain Inhibitor XII were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II, and cathepsin B .


Physical And Chemical Properties Analysis

The exact mass of Calpain Inhibitor XII is 482.25 and its molecular weight is 482.581 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Calpain is a family of cysteine proteases found in eukaryotes and some bacteria, playing a key role in various physiological and pathological processes. Calpain Inhibitor XII, along with other calpain inhibitors, has been a subject of interest due to its implications in ocular disorders, neurodegenerative disorders, metabolic disorders, and cancer (Donkor, 2015).

Therapeutic Potential and Drug Development

Calpain inhibitors, including Calpain Inhibitor XII, have demonstrated efficacy in animal models of diseases related to calpain, such as Alzheimer's disease, and hold promise for neuromuscular and neurodegenerative diseases (Sáez et al., 2006). These inhibitors modify the functions of their substrates through limited proteolysis and are considered 'modulator proteases' (Ono, Saido, & Sorimachi, 2016).

Calpain Inhibitor XII in Neurological Disorders

Studies have shown that Calpain Inhibitor XII alters the excitable membrane properties of cultured neurons, indicating its potential implications in neurological disorders and its possible role in altering neuronal and muscle electrical activities (Khoutorsky & Spira, 2008).

Role in Cancer Research

Calpain and its inhibitors, including Calpain Inhibitor XII, are of interest in cancer research due to their role in cellular signaling, apoptosis, and survival, with calpain expression being altered during tumorigenesis (Storr et al., 2011).

Potential in Treating Viral Infections

Calpain inhibitors II and XII have been identified as having antiviral activity against coronaviruses, including SARS-CoV-2, in cell culture, suggesting their potential use in treating viral infections (Hu et al., 2020).

Safety And Hazards

Based on the available safety data sheets, Calpain Inhibitor XII is recommended for laboratory use only and is not advised for food, drug, pesticide, or biocidal product use . It should be stored at -20°C .

Future Directions

Calpain inhibitors, including Calpain Inhibitor XII, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury . Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases .

properties

IUPAC Name

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWMBFPIAQRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calpain Inhibitor XII

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
Y Hu, C Ma, T Szeto, B Hurst, B Tarbet, J Wang - bioRxiv, 2020 - ncbi.nlm.nih.gov
… To test this hypothesis, we chose calpain inhibitor XII as a … In contrast, calpain inhibitor XII inhibited both the early and … In addition, the antiviral potency of calpain inhibitor XII gradually …
Number of citations: 10 www.ncbi.nlm.nih.gov
Y Hu, C Ma, T Szeto, B Hurst, B Tarbet… - ACS Infectious …, 2021 - ACS Publications
As the COVID-19 pandemic continues to unfold, the morbidity and mortality are increasing daily. Effective treatment for SARS-CoV-2 is urgently needed. We recently discovered four …
Number of citations: 62 pubs.acs.org
C Ma, MD Sacco, B Hurst, JA Townsend, Y Hu, T Szeto… - Cell research, 2020 - nature.com
… Calpain inhibitor XII (62) had acceptable cellular cytotoxicity with CC 50 values above 50 … The most potent compound was calpain inhibitor XII (62), which showed an EC 50 of 0.49 µM …
Number of citations: 692 www.nature.com
YA de Oliveira Só, MLP Junior, WF Giozza… - Open Journal of …, 2023 - scirp.org
… II, Calpain Inhibitor XII, and GC376. The findings reveal that Boceprevir has the higher affinity with the RBD/Nb20 complex, followed by Calpain Inhibitor XII, … , while Calpain Inhibitor XII …
Number of citations: 4 scirp.org
A Khoutorsky, ME Spira - Journal of neurophysiology, 2008 - journals.physiology.org
… Using cultured Aplysia neurons and voltage-clamp analysis, we report here that the calpain inhibitors calpeptin, MG132, and the calpain inhibitor XII inhibit voltage-gated potassium …
Number of citations: 12 journals.physiology.org
MD Sacco, C Ma, P Lagarias, A Gao, JA Townsend… - Science …, 2020 - science.org
… 2G), the inhibition of cathepsin L by calpain inhibitor XII was unknown. We determined that calpain inhibitor XII is also a potent inhibitor of cathepsin L, with an IC 50 value of 1.62 ± 0.33 …
Number of citations: 302 www.science.org
C Liu, S Boland, MD Scholle, D Bardiot, A Marchand… - Antiviral Research, 2021 - Elsevier
… Calpain inhibitor XII, while most active on calpain I, is active vs. calpain II and cathepsin B and L (Li et al., 1996; Sacco et al., 2020). Therefore, our observation that calpain inhibitor XII …
Number of citations: 37 www.sciencedirect.com
M del Carmen Lafita-Navarro… - Calpain: Methods and …, 2019 - Springer
… In the case of MYC, the calpain inhibitor XII, calpain inhibitor VI, calpeptin, or the chelators Bapta and … The addition of calpain inhibitor XII prevents the conversion of MYC into MYC-nick …
Number of citations: 9 link.springer.com
W Cao, CCD Cho, ZZ Geng, XR Ma, R Allen… - 2021 - pesquisa.bvsalud.org
… , GC376 and 11a that are two investigational drugs undergoing clinical trials for the treatment of COVID-19 patients in United States, boceprevir, calpain inhibitor II, calpain inhibitor XII, …
Number of citations: 2 pesquisa.bvsalud.org
S Falke, J Lieske, A Herrmann, J Loboda, S Gunther… - 2023 - pesquisa.bvsalud.org
Emerging RNA viruses including SARS-CoV-2 continue to be a major threat around the globe. The cell entry of SARS-CoV-2 particles via the endosomal pathway involves the cysteine …
Number of citations: 2 pesquisa.bvsalud.org

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